![molecular formula C18H18ClN3O B7634241 N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide, also known as CP-544326, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based inhibitors and has been shown to exhibit potent inhibitory activity against a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide involves the inhibition of a specific enzyme known as poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme that plays a key role in DNA repair and maintenance. Inhibition of PARP activity leads to the accumulation of DNA damage, which eventually leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide has been shown to exhibit potent inhibitory activity against PARP, which makes it a promising candidate for the treatment of various diseases. The compound has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. Additionally, N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide has been shown to enhance the effects of certain chemotherapeutic agents, making it a potential combination therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide is its potent inhibitory activity against PARP, which makes it a promising candidate for the treatment of various diseases. Additionally, the compound has been shown to have minimal effects on normal cells, which is important for reducing toxicity in patients. However, one of the limitations of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several future directions for the research and development of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide. One area of focus is in the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide in various disease models. Another area of research is in the development of new formulations and delivery methods to improve the solubility and bioavailability of the compound. Finally, there is a need for further studies to explore the potential of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide in combination with other chemotherapeutic agents for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The compound is typically synthesized using a multi-step process that involves the use of various reagents and solvents. One of the most common methods for synthesizing N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide involves the reaction of 4-chlorobenzylamine with 2-cyanopyrimidine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. The compound has been shown to exhibit potent inhibitory activity against a specific enzyme that is overexpressed in many types of cancer cells. This enzyme plays a key role in the growth and proliferation of cancer cells, and inhibiting its activity can lead to the death of these cells.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-22(18(23)14-5-2-3-6-14)16(17-20-11-4-12-21-17)13-7-9-15(19)10-8-13/h4-5,7-12,16H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVFMYOXAHGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)Cl)C2=NC=CC=N2)C(=O)C3=CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.